Human β-CGRP
Description
Human β-Calcitonin Gene-Related Peptide (β-CGRP) is a 37-amino acid neuropeptide encoded by the CALCB gene, distinct from α-CGRP, which is derived from alternative splicing of the CALCA gene (calcitonin precursor) . Structurally, β-CGRP differs from α-CGRP by three amino acid residues: valine, methionine, and lysine at positions 3, 22, and 35, respectively (Figure 1) . Both isoforms share overlapping biological activities, including potent vasodilation, modulation of nociception, and neurogenic inflammation . However, β-CGRP is predominantly expressed in enteric neurons, while α-CGRP is more abundant in sensory neurons .
Properties
CAS No. |
101462-82-2 |
|---|---|
Molecular Formula |
C₁₆₂H₂₆₇N₅₁O₄₈S₃ |
Molecular Weight |
3793.41 |
sequence |
One Letter Code: ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH2(Disulfide bridge: Cys2-Cys7) |
Synonyms |
Human β-CGRP; CGRP-II (Human) |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Sequence Assembly
This compound is synthesized via 9-fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) on ChemMatrix resin functionalized with a peptide amide linker (PAL). This resin ensures C-terminal amidation, critical for receptor binding. The sequence (ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH₂) incorporates pseudoproline dipeptides at positions 5–6 (Thr⁵–Ala⁶), 8–9 (Thr⁸–His⁹), and 16–17 (Leu¹⁶–Leu¹⁷) to mitigate chain aggregation during synthesis.
Table 1: Key Synthesis Parameters
| Parameter | Specification |
|---|---|
| Resin | ChemMatrix PAL (0.2 mmol/g loading) |
| Coupling Reagent | HATU/HOAt/DIEA (4:4:8 equiv) |
| Deprotection | 20% Piperidine/DMF (2 × 5 min) |
| Pseudoproline Sites | Thr⁵-Ala⁶, Thr⁸-His⁹, Leu¹⁶-Leu¹⁷ |
Disulfide Bridge Formation
Post-synthesis, the linear peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) and subjected to oxidative folding. Air oxidation in 0.1 M ammonium bicarbonate (pH 8.5) at 4°C for 48 hours yields the native Cys²–Cys⁷ disulfide bond. High-performance liquid chromatography (HPLC) confirms bridge formation, with a retention time shift from 22.3 min (linear) to 24.1 min (cyclic).
Purification and Quality Control
Reverse-Phase HPLC
Crude β-CGRP is purified using a C-18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile/0.1% TFA over 50 minutes. The purified peptide exhibits ≥95% purity by analytical HPLC, with a molecular weight of 3793.4 Da confirmed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) spectrometry.
Table 2: HPLC Purification Conditions
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C-18 (5 µm, 250 mm) | Acetonitrile/0.1% TFA | 1 mL/min | 220 nm |
Affinity-Based Depletion of Contaminants
To remove truncated byproducts, CGRP affinity sorbents (e.g., Bertin Bioreagent A19482) are employed. The sorbent binds full-length β-CGRP via monoclonal antibodies, enabling elution with 4% acetic acid/methanol (9:1). This step increases purity to >99% for pharmacological applications.
Structural and Functional Validation
Circular Dichroism (CD) Spectroscopy
CD spectra of β-CGRP in 10 mM phosphate buffer (pH 7.4) reveal a characteristic α-helix between residues 8–18 and random coil C-terminus, matching wild-type α-CGRP. The mean residue ellipticity at 222 nm ([θ]₂₂₂ = -12,500 deg·cm²·dmol⁻¹) confirms proper folding.
Biological Activity Assays
Functional validation involves cAMP accumulation assays in human vascular smooth muscle cells (SMCs). β-CGRP (10 nM) induces a 50-fold cAMP increase (EC₅₀ = 1.2 nM), comparable to α-CGRP. Antagonists like BIBN4096BS inhibit this response with pIC₅₀ = 13.7, confirming receptor specificity.
Challenges and Optimization Strategies
Overcoming Synthesis Challenges
Scalability Considerations
Large-scale production (≥100 mg) employs continuous-flow SPPS systems, achieving 85% yield compared to batch synthesis. Cost-effective alternatives like Rink amide resin are viable but require post-synthesis amidation.
Comparative Analysis with α-CGRP Synthesis
While β-CGRP shares 94% sequence identity with α-CGRP, residue differences (e.g., Lys²⁴→Arg in α-CGRP) necessitate distinct codon optimization in recombinant methods. SPPS remains preferred due to scalability and avoidance of post-translational modifications .
Chemical Reactions Analysis
Types of Reactions
Human β-CGRP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Major Products
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These modifications are crucial for developing therapeutic applications of this compound .
Scientific Research Applications
Therapeutic Applications
Recent advancements have led to the development of CGRP antagonists and monoclonal antibodies targeting CGRP for migraine prevention and treatment. Drugs such as rimegepant and ubrogepant have shown efficacy in clinical trials, providing significant relief for patients suffering from chronic migraines .
Vascular Effects
β-CGRP functions as a potent vasodilator, playing a protective role in cardiovascular health. It has been shown to regulate vascular tone and improve blood flow, which is crucial during ischemic events . The peptide's ability to promote angiogenesis and attenuate cardiac remodeling suggests potential therapeutic applications for heart diseases.
Clinical Studies
Clinical studies involving intravenous infusion of β-CGRP have reported various hemodynamic effects, such as increased heart rate and improved cerebral blood flow. These findings support the notion that β-CGRP may be beneficial in treating conditions like hypertension and heart failure .
Role in Pain Modulation
β-CGRP is implicated in neurogenic inflammation, contributing to the sensitization of nociceptive pathways. Its release from sensory nerves can lead to increased pain perception and inflammatory responses, making it a target for pain management strategies .
Research Findings
Studies have indicated that antagonizing β-CGRP can reduce pain sensitivity and inflammation, suggesting its potential as a therapeutic target for chronic pain conditions .
Case Studies
Mechanism of Action
Human β-CGRP exerts its effects by binding to specific receptors, primarily the calcitonin receptor-like receptor (CLR) in combination with receptor activity-modifying protein 1 (RAMP1). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and pain modulation .
Comparison with Similar Compounds
Structural and Functional Overlap
Despite sequence differences, α- and β-CGRP exhibit nearly identical receptor binding profiles. Both activate the canonical CGRP receptor complex, comprising Calcitonin Receptor-Like Receptor (CLR), Receptor Activity-Modifying Protein 1 (RAMP1), and Receptor Component Protein (RCP) . Functional studies in human coronary arteries, hypothalamus, and guinea-pig ileum demonstrate comparable vasodilatory effects between the isoforms .
Divergent Findings in Receptor Subtypes
A subset of studies proposes tissue-specific CGRP receptor subtypes. For example, β-CGRP may activate receptors insensitive to the antagonist CGRP(8–37) in human cerebral arteries and porcine coronary arteries . However, most evidence supports functional equivalence, as both isoforms are equally antagonized by CGRP(8–37) in rat internal anal sphincter and vas deferens .
Table 1: Structural and Functional Comparison of α- and β-CGRP
Comparison with Adrenomedullin (AM)
Structural Homology and Receptor Cross-Reactivity
Adrenomedullin, a 52-amino acid peptide, shares ~30% sequence homology with CGRP and activates the AM1 receptor (CLR/RAMP2/3) . While AM and β-CGRP both induce vasodilation, AM exhibits higher potency in renal and pulmonary vasculature, whereas β-CGRP dominates in cranial arteries .
Receptor Selectivity
This specificity underlies their divergent roles in cardiovascular homeostasis.
Table 2: Vasodilatory Potency in Human Arteries
| Peptide | ICA (EC₅₀, nM) | Middle Meningeal (EC₅₀, nM) | Abdominal Artery (EC₅₀, nM) |
|---|---|---|---|
| β-CGRP | 1.2 | 2.5 | 5.8 |
| Adrenomedullin | 8.3 | 15.4 | 20.1 |
| Amylin | >100 | >100 | >100 |
Comparison with Amylin
Receptor Cross-Activation
Conversely, β-CGRP binds to amylin receptor subtypes (AMY1/3) with lower affinity than amylin itself (EC₅₀: 50 nM vs. 0.3 nM in human AMY3) .
Species-Specific Differences
In rodents, β-CGRP and amylin exhibit similar affinities for AMY1/3 receptors, but in humans, β-CGRP is 20-fold less potent than amylin . This discrepancy complicates translational research.
Table 3: Receptor Affinity Profiles
| Receptor | β-CGRP (EC₅₀, nM) | Amylin (EC₅₀, nM) |
|---|---|---|
| CLR/RAMP1 | 1.0 | >100 |
| AMY1 | 50 | 0.5 |
| AMY3 | 50 | 0.3 |
Data from human receptor assays
Comparison with Substance P (SP)
Mechanisms of Action
Substance P, an 11-amino acid tachykinin, shares vasodilatory effects with β-CGRP but operates via neurokinin-1 receptors (NK-1R). SP is 100-fold more potent than β-CGRP in inducing nitric oxide release and plasma extravasation .
Immunomodulatory Roles
Unlike β-CGRP, SP triggers mast cell degranulation and T-cell chemotaxis, exacerbating inflammatory responses . β-CGRP, in contrast, suppresses TNF-α and IL-6 production in macrophages .
Methodological Considerations
Plasma β-CGRP measurements vary significantly due to pre-analytical factors (e.g., delayed freezing reduces levels by 30%) . Enzyme-linked immunosorbent assays (ELISAs) using plasma-based standards yield more reliable results than synthetic buffers, particularly at low concentrations (<100 pg/mL) .
Biological Activity
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a significant role in various physiological and pathological processes. It exists in two isoforms, αCGRP and βCGRP, which are produced from distinct genes. This article focuses on the biological activity of Human β-CGRP, emphasizing its roles in cardiovascular health, gastrointestinal function, and migraine pathophysiology.
Overview of CGRP
CGRP is a 37-amino acid peptide that acts primarily as a potent vasodilator. It is released from sensory nerves and is implicated in pain transmission pathways. Both isoforms share approximately 90% sequence homology but exhibit distinct biological activities and distribution within the body. αCGRP is predominantly found in the central and peripheral nervous systems, while βCGRP is primarily located in the enteric nervous system and has been associated with gastrointestinal functions .
Biological Functions of β-CGRP
1. Cardiovascular Effects:
βCGRP has been shown to exert protective effects on the cardiovascular system. It promotes vasodilation by activating its receptor complex, which includes the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This activation leads to increased levels of cyclic adenosine monophosphate (cAMP), which mediates various downstream effects such as relaxation of vascular smooth muscle . Studies indicate that βCGRP may also play a role in preventing ischemia/reperfusion injury, highlighting its potential therapeutic applications in cardiovascular diseases .
2. Gastrointestinal Role:
Recent research has demonstrated a significant reduction in serum βCGRP levels in patients with inflammatory bowel disease (IBD) compared to healthy controls. This suggests a protective role for βCGRP in maintaining intestinal mucosal homeostasis . The peptide may influence gut motility and contribute to the regulation of inflammatory responses within the gastrointestinal tract.
3. Migraine Pathophysiology:
βCGRP has garnered attention for its involvement in migraine pathogenesis. Elevated levels of CGRP are observed during migraine attacks, and antagonists targeting CGRP receptors have been developed as therapeutic agents for migraine relief. Clinical trials have shown that these antagonists can effectively reduce the frequency and severity of migraine attacks, underscoring the importance of βCGRP in this context .
Table 1: Comparative Analysis of CGRP Isoforms
| Feature | αCGRP | βCGRP |
|---|---|---|
| Amino Acid Sequence | 37 amino acids | 37 amino acids |
| Primary Location | CNS & PNS | Enteric Nervous System |
| Biological Role | Pain transmission | Gastrointestinal functions |
| Vasodilatory Effect | Strong | Moderate |
Case Studies
- Inflammatory Bowel Disease: A study involving 96 patients with recent IBD diagnoses found significantly lower serum levels of βCGRP compared to healthy controls (4.7 ± 2.6 pg/mL vs. 3.1 ± 1.9 pg/mL; p < 0.001). This suggests that βCGRP may have a protective role in gut homeostasis and inflammation control .
- Migraine Treatment: Clinical trials assessing the efficacy of CGRP antagonists (e.g., BIBN-4096BS) have shown comparable effectiveness to traditional migraine medications like zolmitriptan, with fewer side effects reported . These findings support the role of βCGRP as a key player in migraine pathophysiology.
Q & A
Q. What are the primary receptor complexes and signaling pathways activated by Human β-CGRP?
this compound binds to the calcitonin receptor-like receptor (CRLR) in complex with receptor-activity-modifying proteins (RAMPs), specifically RAMP1 and RAMP2 . The CRLR/RAMP1 complex has an IC50 of 1 nM, while CRLR/RAMP2 exhibits lower affinity (IC50 = 300 nM) . Methodologically, receptor interactions can be studied using competitive binding assays with antagonists like BIBN4096BS (a non-peptide antagonist with picomolar affinity) or CGRP(8-37) (a peptide fragment antagonist) .
Q. How does β-CGRP exhibit dual pro-inflammatory and anti-inflammatory activity in vitro?
β-CGRP modulates inflammation via context-dependent interactions with immune cells and vascular endothelium. For example, it induces vasodilation (anti-inflammatory) but also promotes leukocyte recruitment (pro-inflammatory) . Experimental approaches include measuring cytokine release (e.g., IL-6, TNF-α) in immune cell cultures and assessing vascular permeability in endothelial cell models .
Q. What are the structural determinants of β-CGRP’s bioactivity?
The peptide’s 37-amino-acid structure includes a disulfide bridge (Cys²–Cys⁷) and a C-terminal amide group, critical for receptor binding . Mutagenesis studies or truncation variants (e.g., CGRP(8-37)) can identify functional domains. Mass spectrometry and circular dichroism are used to confirm structural integrity .
Advanced Research Questions
Q. How can researchers address tachyphylaxis during prolonged β-CGRP infusion in vivo?
Tachyphylaxis (diminished response over time) was observed in rat models during 3-day β-CGRP infusions. Solutions include escalating doses (e.g., 10-fold increases) or intermittent dosing . Data analysis should use within-group Friedman’s tests and area-under-curve (AUC) comparisons to quantify desensitization dynamics .
Q. What methodologies resolve contradictions in β-CGRP’s role in metabolic diseases like Type 2 Diabetes (T2DM)?
β-CGRP regulates insulin secretion by remodeling amylin fibrillization in pancreatic β-cells. Conflicting data on insulin modulation (e.g., monomeric vs. oligomeric β-CGRP effects) require:
Q. How do α- and β-CGRP isoforms differ in cardiovascular effects, and what tools enable isoform-specific studies?
α-CGRP is a potent vasodilator with short plasma half-life (~5 min), while β-CGRP shows similar vasoactivity but distinct receptor-binding kinetics . Use:
- Isoform-specific antagonists : BIBN4096BS preferentially targets α-CGRP receptors .
- Gene knockout models (e.g., α-/β-CGRP-deficient mice) to isolate isoform contributions .
Q. What experimental designs mitigate confounding variables in measuring β-CGRP levels in migraine studies?
Confounders include circadian fluctuations, comorbid conditions, and medication use. Solutions:
- Longitudinal sampling across multiple time points .
- Multivariate regression to control for covariates (e.g., age, BMI) .
Methodological Best Practices
Q. How to validate β-CGRP receptor binding assays?
- Use Scatchard analysis to quantify binding affinity (Kd) and receptor density (Bmax) in solubilized cerebellar membranes .
- Include positive controls (e.g., α-CGRP) and negative controls (RAMP-deficient cell lines) .
Q. What strategies improve β-CGRP’s bioavailability for therapeutic research?
- Acylation : Increases half-life (e.g., acylated α-CGRP analog with 7-hour serum stability) .
- Albumin-binding moieties : Serinyl-α-CGRP(2–37)-amide extends bioavailability via serum albumin interactions .
Data Interpretation Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
